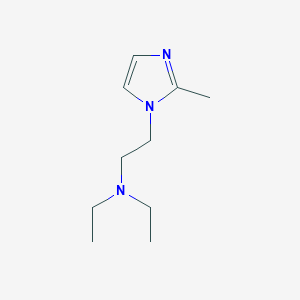
N,N-diethyl-2-(2-methylimidazol-1-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-2-(2-methylimidazol-1-yl)ethanamine is a synthetic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
. This method is commonly used in laboratory settings to produce imidazole derivatives. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N,N-diethyl-2-(2-methylimidazol-1-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitro derivatives, such as 5-nitroimidazole.
Reduction: Reduction reactions can convert nitro derivatives back to their corresponding amines.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like nitric acid and reducing agents like hydrogen gas. Major products formed from these reactions include nitroimidazoles and substituted imidazoles.
Scientific Research Applications
N,N-diethyl-2-(2-methylimidazol-1-yl)ethanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(2-methylimidazol-1-yl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes . Additionally, the compound can interact with biological membranes, altering their permeability and function.
Comparison with Similar Compounds
N,N-diethyl-2-(2-methylimidazol-1-yl)ethanamine can be compared with other imidazole derivatives such as:
Protonitazene: A benzimidazole derivative with potent opioid effects.
Isotonitazene: Another benzimidazole derivative known for its analgesic properties.
2-(2-methylimidazol-1-yl)ethanamine: A similar compound used in high fiber diets. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
82410-72-8 |
|---|---|
Molecular Formula |
C10H19N3 |
Molecular Weight |
181.28 g/mol |
IUPAC Name |
N,N-diethyl-2-(2-methylimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C10H19N3/c1-4-12(5-2)8-9-13-7-6-11-10(13)3/h6-7H,4-5,8-9H2,1-3H3 |
InChI Key |
SGHSMGSQKBKGLO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C=CN=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


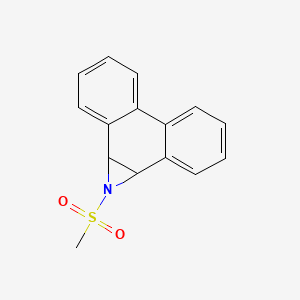



![1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one](/img/structure/B14425366.png)
![N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide](/img/structure/B14425372.png)
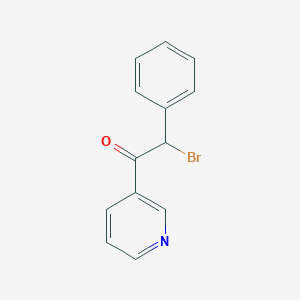
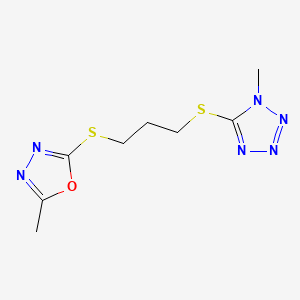
![2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one](/img/structure/B14425380.png)
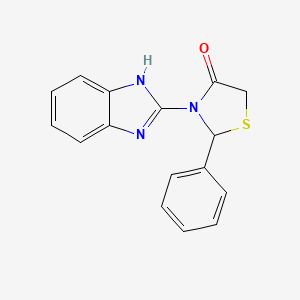
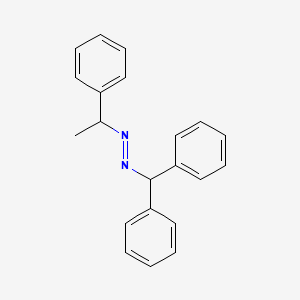
![5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14425414.png)

![2-[(Dimethylamino)methyl]cyclopentan-1-ol](/img/structure/B14425424.png)
